Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide
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Overview
Description
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound with a molecular formula of C10H9ClN2O2. It is a derivative of imidazo[1,2-A]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide typically involves the reaction of 6-chloroimidazo[1,2-A]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate . The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imidazo[1,2-A]pyridine ring can undergo oxidation to form N-oxides, which may exhibit different biological activities.
Reduction Reactions: The compound can be reduced to form derivatives with different electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-A]pyridine derivatives with potential biological activities.
Oxidation Reactions: N-oxide derivatives with altered electronic properties and reactivity.
Reduction Reactions: Reduced derivatives with different functional groups and reactivity.
Scientific Research Applications
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide can be compared with other similar compounds, such as:
Ethyl 6-bromoimidazo[1,2-A]pyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
Ethyl 6-iodoimidazo[1,2-A]pyridine-2-carboxylate: Contains an iodine atom, which can influence its electronic properties and reactivity.
Ethyl 6-methylimidazo[1,2-A]pyridine-2-carboxylate: Substitution with a methyl group, leading to different steric and electronic effects.
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFZYURXJDFHTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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